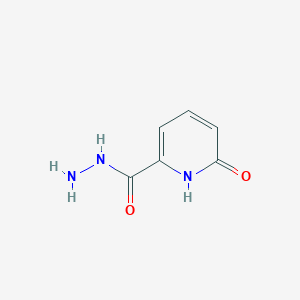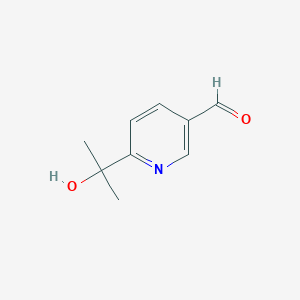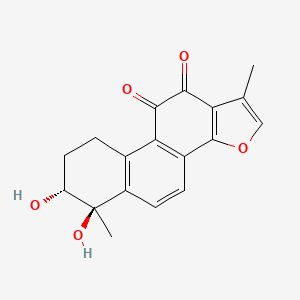
Tanshindiol C
Overview
Description
Tanshindiol C is a S-adenosylmethionine-competitive EZH2 (Histone Methyltransferase) inhibitor with an IC50 of 0.55 μM for inhibiting the methyltransferase activity . It is also an activator of both Nrf2 and Sirtuin 1 (Sirt1) in macrophages . Tanshindiol C possesses anti-cancer activity, and can be used for atherosclerosis research .
Synthesis Analysis
A concise and efficient approach was established for the divergent total synthesis of (±)-tanshindiol B and C and tanshinone I from a ubiquitous ene intermediate in 1–2 steps . This critical intermediate was derived from (±)-tanshinol B, which was synthesized in 50% overall yield over 3 steps using an ultrasound-promoted cycloaddition as a key step .Molecular Structure Analysis
The molecular formula of Tanshindiol C is C18H16O5 . The molecular weight is 312.32 .Physical And Chemical Properties Analysis
Tanshindiol C is a solid substance . It should be stored at 4°C and protected from light .Scientific Research Applications
- Tanshindiol C has demonstrated antiproliferative effects in various cancer cell types. It inhibits cell growth and induces apoptosis, making it a promising candidate for cancer therapy .
- Research has focused on its impact on non-small cell lung cancer (NSCLC) cells, revealing its ability to suppress proliferation .
- Activation of the Prdx1/ABCA1 signaling pathway by Tanshindiol C suggests its potential as a therapeutic intervention for atherosclerosis .
Anticancer Properties
Cardiovascular Health
EZH2 Inhibition
Mechanism of Action
Target of Action
Tanshindiol C primarily targets EZH2 (Histone Methyltransferase) , Nrf2 , and Sirtuin 1 (Sirt1) in macrophages . It also interacts with c-MYC , a protein involved in cell cycle regulation, apoptosis, and cellular transformation .
Mode of Action
Tanshindiol C acts as a S-adenosylmethionine-competitive inhibitor of EZH2, with an IC50 of 0.55 μM for inhibiting the methyltransferase activity . It also acts as an activator of both Nrf2 and Sirt1 in macrophages . In the context of non-small cell lung cancer (NSCLC), Tanshindiol C has been shown to modulate the expression of miR-491-3p, which in turn represses c-MYC protein expression by directly binding with the 3’-UTR of c-MYC .
Biochemical Pathways
Tanshindiol C affects the Prdx1/ABCA1 signaling pathway . It activates Nrf2 and Sirt1, which synergistically activate the transcription of the antioxidant peroxiredoxin 1 (Prdx1) . Prdx1 upregulates the expression of the adenosine triphosphate-binding cassette (ABC) transporter A1 (ABCA1), which decreases intracellular lipid accumulation .
Pharmacokinetics
It is known that tanshindiol c is isolated from the root of salvia miltiorrhiza bge , a traditional Chinese medicine used for the treatment of several cardiovascular diseases
Result of Action
Tanshindiol C exhibits anti-proliferative and pro-apoptotic activity in A549 and H358 cells . It increases the expression of miR-491-3p and decreases the expression of c-MYC in these cells . Overexpression of miR-491-3p represses c-MYC protein expression, leading to growth inhibition and apoptosis .
Action Environment
It is known that tanshindiol c is derived from a plant source, suggesting that its production and availability may be influenced by environmental conditions affecting the growth of the salvia miltiorrhiza bge plant
Future Directions
properties
IUPAC Name |
(6R,7R)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKDBIDPGKCZJS-KZULUSFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914287 | |
| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tanshindiol C | |
CAS RN |
97465-71-9, 96839-30-4 | |
| Record name | Tanshindiol C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97465-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Przewaquinone D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)

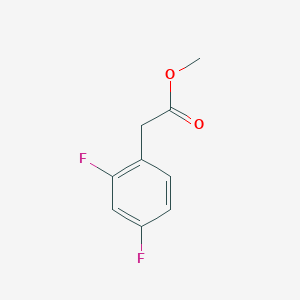
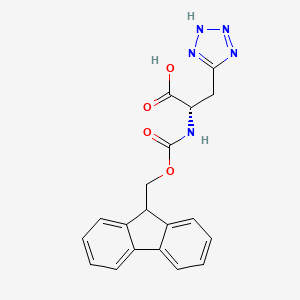
![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)
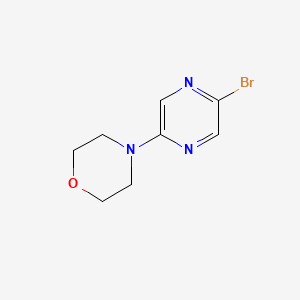




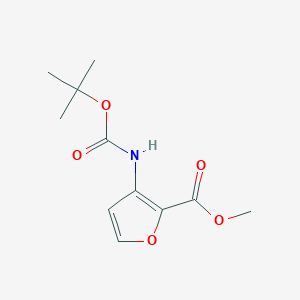
![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)
